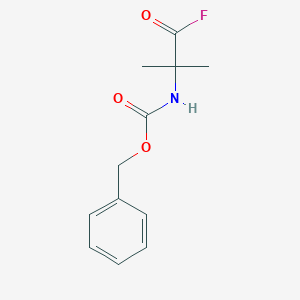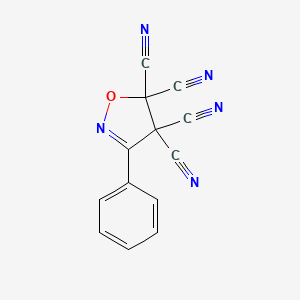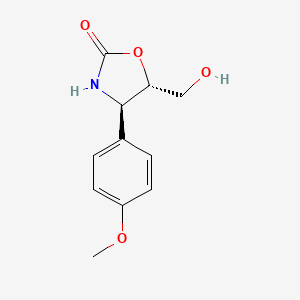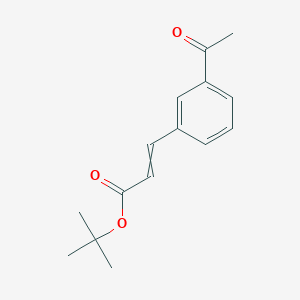![molecular formula C23H21NO3 B14239968 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one CAS No. 541549-77-3](/img/structure/B14239968.png)
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is a chemical compound known for its unique structure and properties. This compound belongs to the class of naphthopyrans, which are known for their photochromic behavior, meaning they can change color when exposed to light. This property makes them useful in various applications, including optical lenses and other materials that require light-induced color changes.
Méthodes De Préparation
The synthesis of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate compound. This intermediate is then cyclized to form the final naphthopyran structure. Industrial production methods often utilize similar synthetic routes but may involve optimizations for yield and purity, such as the use of catalysts or specific reaction conditions to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Applications De Recherche Scientifique
3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a photochromic dye in the development of new materials with light-responsive properties.
Biology: The compound’s ability to change color under light exposure makes it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems, where light-induced changes can trigger the release of therapeutic agents.
Mécanisme D'action
The photochromic behavior of 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one is primarily due to the reversible opening and closing of the pyran ring upon exposure to light. When exposed to UV light, the compound undergoes a structural change that results in a color change. This process involves the absorption of light energy, which excites the electrons and leads to the breaking of the pyran ring. Upon removal of the light source, the compound returns to its original structure and color .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4-(Diethylamino)phenyl]-2-hydroxy-1H-naphtho[2,1-b]pyran-1-one include other naphthopyrans and spiropyrans. These compounds also exhibit photochromic properties but may differ in their specific light absorption wavelengths and the speed of their color change. For example:
Spiropyrans: Known for their rapid color change and use in optical data storage.
Naphthopyrans: Often used in sunglasses and other optical applications due to their stability and range of color changes.
Chromenes: Another class of photochromic compounds with applications in light-sensitive coatings and inks.
Propriétés
Numéro CAS |
541549-77-3 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]-2-hydroxybenzo[f]chromen-1-one |
InChI |
InChI=1S/C23H21NO3/c1-3-24(4-2)17-12-9-16(10-13-17)23-22(26)21(25)20-18-8-6-5-7-15(18)11-14-19(20)27-23/h5-14,26H,3-4H2,1-2H3 |
Clé InChI |
JKMAFXMALFTHID-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


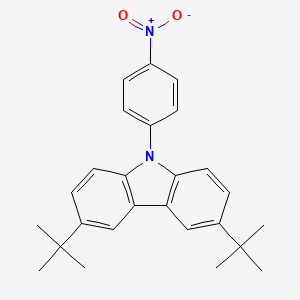
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)


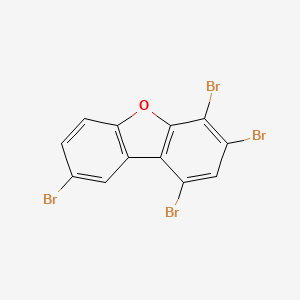
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
